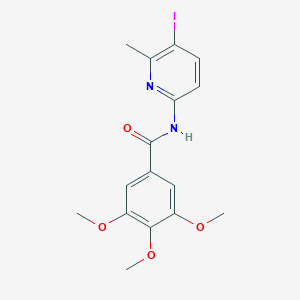
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide, also known as ITB, is a chemical compound that has been studied extensively for its potential use in scientific research. ITB is a derivative of benzamide and is known to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is known to bind to the active site of PKC and PLC, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the compound and the enzyme.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis. N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its specificity for PKC and PLC, which allows researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its relatively low potency compared to other inhibitors of these enzymes. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent inhibitors of PKC and PLC based on the structure of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. Another area of interest is the use of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide.
Synthesis Methods
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has the potential to be used as a tool to study these processes in more detail.
properties
Molecular Formula |
C16H17IN2O4 |
|---|---|
Molecular Weight |
428.22 g/mol |
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H17IN2O4/c1-9-11(17)5-6-14(18-9)19-16(20)10-7-12(21-2)15(23-4)13(8-10)22-3/h5-8H,1-4H3,(H,18,19,20) |
InChI Key |
PPUBJLBNPMICMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)